1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.: 2098136-69-5
VCID: VC3112681
InChI: InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3
SMILES: CCN1C=C(C(=N1)C(F)(F)F)CNC
Molecular Formula: C8H12F3N3
Molecular Weight: 207.2 g/mol

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

CAS No.: 2098136-69-5

Cat. No.: VC3112681

Molecular Formula: C8H12F3N3

Molecular Weight: 207.2 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine - 2098136-69-5

Specification

CAS No. 2098136-69-5
Molecular Formula C8H12F3N3
Molecular Weight 207.2 g/mol
IUPAC Name 1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine
Standard InChI InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3
Standard InChI Key GUWOBEJNBCFKPW-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C(F)(F)F)CNC
Canonical SMILES CCN1C=C(C(=N1)C(F)(F)F)CNC

Introduction

Chemical Identity and Structure

Basic Information

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is characterized by the following identifiers and properties:

PropertyValue
CAS Number2098136-69-5
Molecular FormulaC8H12F3N3
Molecular Weight207.2 g/mol
IUPAC Name1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
InChI KeyNot specified in available data

The compound's identity is confirmed through various sources, including chemical databases and product catalogs . As a pyrazole derivative, it features a distinctive heterocyclic core with specific substitution patterns that determine its chemical and potentially biological properties.

Structural Features

The compound possesses several key structural elements that define its chemical identity and reactivity:

Structural FeatureDescriptionFunctional Significance
Pyrazole coreFive-membered heterocyclic ring with two adjacent nitrogen atomsProvides rigid scaffold and specific spatial arrangement of substituents
1-Ethyl substitutionEthyl group attached to N1 position of pyrazoleModifies electronic properties and lipophilicity of the heterocycle
3-Trifluoromethyl groupCF3 group at C3 positionEnhances lipophilicity, metabolic stability, and potentially influences binding affinity to biological targets
4-MethylaminomethylCH2-NH-CH3 group at C4 positionProvides hydrogen bond donor/acceptor capabilities and introduces basic functionality

This structural arrangement creates a molecule with multiple functional domains that can potentially interact with various biological targets and participate in diverse chemical transformations.

Physical and Chemical Properties

Physical Properties

The available literature provides limited specific physical property data for 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine. According to commercial product listings, physical properties such as appearance, melting point, boiling point, and solubility are frequently listed as "No Data Available" .

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateSolid at room temperatureTypical for compounds with similar molecular weight and structure
SolubilitySoluble in organic solvents (DMSO, methanol, dichloromethane); limited water solubilityBased on presence of both polar and non-polar groups
Log P~2.0-2.5Estimated from trifluoromethyl and ethyl groups balanced by basic amine
pKa~8-9 for the secondary amineTypical range for aliphatic secondary amines

Chemical Stability

The compound contains a trifluoromethyl group, which generally confers enhanced stability compared to non-fluorinated analogs. The chemical literature regarding related compounds suggests that pyrazoles with trifluoromethyl substituents tend to exhibit good thermal stability and resistance to oxidative degradation . The secondary amine functionality may be susceptible to oxidation under harsh conditions but is generally stable under normal storage and handling conditions.

Synthetic StepReaction TypePotential ReagentsReferences
Pyrazole core formationCyclocondensationHydrazine derivatives + trifluoroacetylated precursors
N1-EthylationAlkylationEthyl halides (e.g., ethyl iodide) + base
C4-FunctionalizationFormylation or similarVilsmeier-Haack reagent (POCl3/DMF)Inferred from
Amine formationReductive aminationMethylamine, reducing agent (NaBH3CN or NaBH4)Inferred from common practice

Synthetic Considerations

The synthesis of this compound would need to address several challenges:

  • Regioselectivity during pyrazole formation and subsequent alkylation

  • Control of reaction conditions to prevent over-alkylation of the amine

  • Purification to obtain the desired product in high purity

These considerations are consistent with general synthetic approaches for heterocyclic compounds containing trifluoromethyl groups, as noted in related research on trifluoromethylated pyrazoles .

Chemical Reactivity

Reactive Centers

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine contains several reactive centers that determine its chemical behavior:

Reactive CenterType of ReactivityPotential Reactions
Secondary amineNucleophilicAlkylation, acylation, reductive amination
Pyrazole N2Weakly basicMetal coordination, hydrogen bonding
Pyrazole C4-C5AromaticLimited electrophilic aromatic substitution
Benzylic-type positionC-H activationPotential for oxidation or functionalization

Biological Activity and Applications

Structure-Activity Relationship Analysis

A comparative analysis of this compound with structurally related molecules provides insights into potential structure-activity relationships:

CompoundStructural DifferenceReported Activity/UseSource
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamineReference compoundNot specifically reported
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamineLacks N-methyl groupResearch compound
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amineDirect amine on pyrazole ringUsed in medicine or pesticides
N-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-7-methyl-7H-purin-6-amineAdditional purine moietyResearch compound

This comparison suggests that modifications to the basic scaffold can significantly influence the biological profile of these compounds, with potential implications for medicinal chemistry and agrochemical applications.

Spectroscopic Characterization

Predicted 1H NMR Features

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Pattern
Pyrazole C5-H7.5-8.0Singlet1H-
-CH2-NH-3.7-4.0Singlet or doublet2HMay show coupling to NH
-N-CH2-CH34.0-4.2Quartet2HCoupled to terminal methyl
-NH-CH32.4-2.6Singlet3HMay show broadening due to exchange
-N-CH2-CH31.4-1.5Triplet3HCoupled to adjacent methylene
-NH-1.0-2.0Broad singlet1HMay be broad due to exchange

Predicted 13C NMR Features

Carbon TypeExpected Chemical Shift (ppm)Splitting Pattern
Pyrazole C3135-140Quartet (J ≈ 35-40 Hz) due to CF3 coupling
Pyrazole C5130-135Singlet
Pyrazole C4115-120Singlet
CF3 group120-125Quartet (J ≈ 270 Hz)
-CH2-NH-45-50Singlet
-N-CH2-CH343-45Singlet
-NH-CH330-35Singlet
-N-CH2-CH314-16Singlet

Predicted 19F NMR Features

A 19F NMR spectrum would be expected to show a singlet at approximately -60 to -65 ppm, characteristic of a trifluoromethyl group attached to a pyrazole ring.

Mass Spectrometry

Based on its molecular structure, the following mass spectrometric features would be expected:

m/zFragmentDescription
207[M]+Molecular ion
192[M-CH3]+Loss of methyl group
178[M-C2H5]+Loss of ethyl group
162[M-NH-CH3]+Loss of methylamine
138[C5HF3N2]+Pyrazole core with trifluoromethyl group

Such fragmentation patterns would be consistent with the structural features of the compound and could be used for identification and confirmation of its structure .

Research Trends and Future Directions

Future Research Opportunities

Several promising research directions for this compound and related derivatives include:

Research DirectionPotential FocusRationale
Medicinal ChemistryStructure-activity relationship studiesExplore the effect of structural modifications on biological activity
Synthetic MethodologyDevelopment of efficient synthetic routesImprove accessibility for further derivatization
Biological EvaluationScreening against various targetsIdentify potential therapeutic applications
Material ScienceExploration of fluorinated heterocycles in materialsLeverage unique properties of trifluoromethyl group

Challenges and Considerations

Future research involving this compound should address several challenges:

  • Comprehensive Characterization: More detailed physical, chemical, and spectroscopic characterization would enhance understanding of its properties.

  • Biological Activity Profiling: Systematic evaluation against various biological targets would help identify potential applications.

  • Structure Optimization: If promising activity is identified, structural modifications could enhance potency, selectivity, and pharmacokinetic properties.

  • Scale-up Synthesis: Development of efficient, scalable synthetic routes would facilitate further research and potential applications.

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